molecular formula C10H18N2O2 B11762676 tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B11762676
M. Wt: 198.26 g/mol
InChI Key: MVDURHAWUZLLLY-BWZBUEFSSA-N
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Description

tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties. The presence of an amino group and a carboxylate ester makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the formation of the bicyclic core followed by functional group modifications. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic structure. This reaction can be catalyzed by photochemical methods, providing access to the desired bicyclic framework .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylate ester can produce the corresponding alcohol.

Scientific Research Applications

tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the rigid bicyclic structure can influence the binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the amino group in tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[211]hexane-2-carboxylate distinguishes it from other similar compounds

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-,8-/m1/s1

InChI Key

MVDURHAWUZLLLY-BWZBUEFSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H]2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2N

Origin of Product

United States

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